molecular formula C7H12ClN3O2 B2748469 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride CAS No. 2230802-94-3

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride

Cat. No. B2748469
CAS RN: 2230802-94-3
M. Wt: 205.64
InChI Key: JWXOZZLDNABEGC-UHFFFAOYSA-N
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Description

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 2230802-94-3 . It has a molecular weight of 205.64 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Pyrazole-bearing compounds, including 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride, have been synthesized successfully . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O2.ClH/c1-4-5(3-10(2)9-4)6(8)7(11)12;/h3,6H,8H2,1-2H3,(H,11,12);1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride are not mentioned in the search results, pyrazole derivatives are known for their diverse pharmacological effects . They have been used as intermediates in the synthesis of various chemicals .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 205.64 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

Research has shown the synthesis and characterization of compounds related to pyrazole derivatives, highlighting their importance in organic chemistry and materials science. For instance, the synthesis of 1,3,5-triaryl-2-pyrazolines demonstrated the fluorescent properties of these compounds, which could be applied in the development of fluorescence-based sensors and materials (Hasan, Akhtar, & Abbas, 2011).

Biochemical Applications

The creation of structurally diverse libraries through alkylation and ring closure reactions using pyrazole derivatives indicates the utility of these compounds in designing diverse molecular frameworks. This diversity is crucial for drug discovery and the development of novel therapeutic agents (Roman, 2013).

Fluorescent Property Evaluation

Compounds bearing the pyrazole moiety have been found to possess unique fluorescent properties, making them candidates for the development of new fluorescent materials. These properties are essential for applications in bioimaging and molecular probes (Hasan, Akhtar, & Abbas, 2011).

Coordination Chemistry

The coordination of pyrazole derivatives with metal ions to form complexes has been explored, showing the potential of these compounds in the field of coordination chemistry. Such complexes have applications ranging from catalysis to the development of magnetic materials (Hadda et al., 2007).

Antimicrobial and Antifungal Activities

The evaluation of pyrazole derivatives for antimicrobial and antifungal activities underscores their potential as leads for developing new antimicrobial agents. Such studies are crucial for addressing the global challenge of antibiotic resistance (Wen et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-2-(1,3-dimethylpyrazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-4-5(3-10(2)9-4)6(8)7(11)12;/h3,6H,8H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXOZZLDNABEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride

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